molecular formula C17H22N2O2S B6914077 N-methyl-1-[4-(oxolan-2-ylmethoxy)phenyl]-N-(1,3-thiazol-2-ylmethyl)methanamine

N-methyl-1-[4-(oxolan-2-ylmethoxy)phenyl]-N-(1,3-thiazol-2-ylmethyl)methanamine

Cat. No.: B6914077
M. Wt: 318.4 g/mol
InChI Key: FKUCUFQWVLEXRA-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(oxolan-2-ylmethoxy)phenyl]-N-(1,3-thiazol-2-ylmethyl)methanamine is a complex organic compound that features a combination of several functional groups, including a thiazole ring, an oxolane ring, and a phenyl group

Properties

IUPAC Name

N-methyl-1-[4-(oxolan-2-ylmethoxy)phenyl]-N-(1,3-thiazol-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-19(12-17-18-8-10-22-17)11-14-4-6-15(7-5-14)21-13-16-3-2-9-20-16/h4-8,10,16H,2-3,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUCUFQWVLEXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OCC2CCCO2)CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(oxolan-2-ylmethoxy)phenyl]-N-(1,3-thiazol-2-ylmethyl)methanamine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Oxolane Ring: The oxolane (tetrahydrofuran) ring can be introduced via nucleophilic substitution reactions. For instance, 4-(oxolan-2-ylmethoxy)phenol can be synthesized by reacting phenol with oxirane (ethylene oxide) in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the oxolane-substituted phenyl derivative. This can be achieved through reductive amination, where the thiazole derivative is reacted with the oxolane-substituted phenyl derivative in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the oxolane ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl group. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Chlorine (Cl₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Oxidized derivatives of the thiazole and oxolane rings.

    Reduction: Reduced forms of the thiazole ring or phenyl group.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-1-[4-(oxolan-2-ylmethoxy)phenyl]-N-(1,3-thiazol-2-ylmethyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of thiazole-containing molecules with biological targets. It can also be used in the design of new drugs, given the biological activity associated with thiazole derivatives.

Medicine

Medicinally, compounds containing thiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar therapeutic potentials.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the thiazole ring.

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(oxolan-2-ylmethoxy)phenyl]-N-(1,3-thiazol-2-ylmethyl)methanamine would depend on its specific application. Generally, thiazole-containing compounds interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxolane ring can enhance solubility and bioavailability, while the phenyl group can participate in aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Oxolane Derivatives: Compounds such as tetrahydrofuran and its derivatives.

    Phenyl Derivatives: Various substituted phenyl compounds used in pharmaceuticals and materials science.

Uniqueness

N-methyl-1-[4-(oxolan-2-ylmethoxy)phenyl]-N-(1,3-thiazol-2-ylmethyl)methanamine is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the thiazole ring provides potential biological activity, while the oxolane ring enhances solubility and stability. The phenyl group allows for further functionalization and interaction with aromatic systems.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific and industrial fields.

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